4-Methylbenzyl chloride

Overview

Description

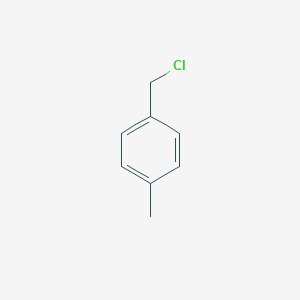

4-Methylbenzyl chloride (C₆H₅CH₂Cl-4-CH₃) is a halogenated aromatic compound widely utilized as a pharmaceutical intermediate and fine chemical precursor. It is primarily employed in synthesizing derivatives such as p-methylbenzyl alcohol and p-tolualdehyde . Industrially, it is produced via methylation of 3-hydroxybenzaldehyde followed by chlorination using agents like aluminum chloride or concentrated hydrochloric acid . The methyl group at the para position confers unique electronic and steric properties, influencing its reactivity in substitution and addition reactions.

Preparation Methods

Continuous Photochlorination of Alkylbenzenes

Reaction Mechanism and Process Design

The continuous photochlorination of alkylbenzenes, such as m-xylene, represents a widely adopted industrial method for synthesizing 4-methylbenzyl chloride. This process leverages ultraviolet (UV) radiation to initiate a free-radical chain reaction, where chlorine gas (Cl₂) reacts with the methyl group of the alkylbenzene. The reaction occurs in a specialized reactor designed to ensure efficient mixing of gaseous chlorine and liquid alkylbenzene, often incorporating UV-transparent materials like quartz to maximize light penetration .

Key steps include:

-

Initiation : UV light cleaves Cl₂ into chlorine radicals (Cl- ).

-

Propagation : Cl- abstracts a hydrogen atom from the methyl group of m-xylene, forming a benzyl radical, which subsequently reacts with Cl₂ to yield this compound and regenerate Cl- .

-

Termination : Radical recombination halts the chain reaction.

Operational Parameters and Optimization

The patent US4331821A outlines critical parameters for maximizing yield and minimizing by-products:

A representative example involves chlorinating 318 g of m-xylene at 80–105°C under UV light, yielding 341 g of this compound (94% yield based on converted m-xylene) . The product is isolated via fractional distillation, achieving a purity of 98.14% .

Chlorination of 4-Xylyl Alcohol

Synthetic Route and Catalysis

An alternative method described in patent CN108358776A starts with 4-xylyl alcohol (C₆H₃(CH₃)CH₂OH), which undergoes sequential chlorination and acylation. This approach minimizes phenyl ring chlorination, a common side reaction in traditional methods, through the use of dibenzoyl peroxide as a catalyst and triethanolamine as an inhibitor .

The reaction proceeds in three stages:

-

Chlorination : 4-xylyl alcohol reacts with Cl₂ in the presence of dibenzoyl peroxide, forming 4-chloromethylbenzyl chloride.

-

Hydrolysis : The intermediate is hydrolyzed to 4-hydroxymethylbenzyl chloride.

-

Acylation : Treatment with oxalyl chloride (ClCO)₂O yields the final product .

Process Efficiency and By-Product Management

The method achieves an 88.8% yield with 99.4% purity by tightly controlling:

-

Chlorine flow rate : 100–500 mL/min to prevent overheating.

-

Catalyst ratios : Dibenzoyl peroxide at 0.1–0.5 wt% of feedstock.

-

Temperature : 50–80°C during hydrolysis to avoid decomposition .

A notable advantage is the suppression of dichlorinated by-products (<0.05%), attributed to triethanolamine’s role in stabilizing reactive intermediates .

Comparative Analysis of Preparation Methods

The table below contrasts the two methods across critical metrics:

Industrial Applications and Scalability

The photochlorination method is favored for large-scale production due to its continuous operation and lower energy consumption. However, the 4-xylyl alcohol route offers superior purity, making it suitable for pharmaceutical applications where trace by-products are unacceptable. Recent advancements in reactor design, such as microchannel reactors, have further enhanced the photochlorination method’s efficiency by improving mass transfer and UV exposure .

Chemical Reactions Analysis

Types of Reactions: 4-Methylbenzyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile such as a hydroxide ion, resulting in the formation of 4-methylbenzyl alcohol.

Oxidation: The compound can be oxidized to form 4-methylbenzoic acid.

Reduction: Reduction of this compound can yield 4-methylbenzyl alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed:

Nucleophilic Substitution: 4-Methylbenzyl alcohol.

Oxidation: 4-Methylbenzoic acid.

Reduction: 4-Methylbenzyl alcohol.

Scientific Research Applications

Pharmaceutical Applications

4-Methylbenzyl chloride is widely used in the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its ability to undergo functionalization makes it valuable for creating complex molecular structures necessary for therapeutic agents. Notably, it has been utilized in the synthesis of:

- 6-aminoquinolone derivatives : These compounds are known to act as submicromolar inhibitors against hepatitis C virus NS5B .

- Benzyl cyanide derivatives : Through cyanation reactions, this compound can be transformed into benzyl cyanide derivatives, which are important in various synthetic pathways .

Case Study: Synthesis of Benzyl Cyanides

A study demonstrated the successful conversion of this compound into benzyl cyanides using a Ni(cod)/PPh catalyst system. The yields for these reactions ranged from 85% to 96%, indicating high efficiency in utilizing this compound for further chemical transformations .

Agrochemical Applications

In agrochemicals, this compound serves as a precursor for synthesizing herbicides and pesticides. Its reactivity allows for the introduction of various functional groups that enhance the efficacy and specificity of agrochemical products.

Industrial Applications

The compound is also employed in the production of:

- Fragrances : Due to its aromatic properties, it is used as a key ingredient in formulating perfumes and scented products.

- Dyes and Pigments : It acts as an intermediate in synthesizing various dyes, contributing to the colorants industry.

Polymer Production

This compound is utilized in the synthesis of polymers and resins. Its reactive nature allows it to participate in polymerization reactions, leading to materials with desirable properties for industrial applications.

Analytical Applications

In analytical chemistry, this compound can be separated and analyzed using high-performance liquid chromatography (HPLC). A specific method involves using a Newcrom R1 column with a mobile phase consisting of acetonitrile and water, making it suitable for pharmacokinetic studies .

Safety Considerations

While this compound has numerous applications, safety measures must be observed due to its chemical properties. It should be handled with care to avoid exposure and environmental contamination.

Mechanism of Action

The mechanism of action of 4-Methylbenzyl chloride primarily involves nucleophilic substitution reactions. The chlorine atom, being a good leaving group, is replaced by nucleophiles, leading to the formation of various derivatives. These reactions are facilitated by the electron-donating effect of the methyl group, which activates the benzene ring towards nucleophilic attack .

Comparison with Similar Compounds

Reactivity in Benzylation Reactions

4-Methylbenzyl chloride exhibits lower benzylation efficiency compared to benzyl chloride. In Fe/Al-MCM-41-catalyzed benzylation of toluene, this compound yielded 1-benzyl-4-methylbenzene at 52%, significantly lower than benzyl chloride’s performance (Table 1) . This reduced reactivity stems from the electron-donating methyl group, which decreases the electrophilicity of the benzyl carbon, hindering nucleophilic attack.

Table 1. Benzylation Reactivity of Benzyl Halides

| Substrate | Product Yield (%) | Catalyst | Reference |

|---|---|---|---|

| Benzyl chloride | 72–84 | Fe/Al-MCM-41 | |

| This compound | 52 | Fe/Al-MCM-41 | |

| 4-Fluorobenzyl bromide | 77 | Nano-Cu |

Halogen Substituent Effects

Brominated analogs (e.g., 4-methylbenzyl bromide) demonstrate superior reactivity in dehalogenation and alkylation. For instance, in phosphonic acid-mediated reduction, this compound achieved 20% substrate conversion vs. 31% for its bromide counterpart . The weaker C–Cl bond (vs. C–Br) and poorer leaving group ability of Cl⁻ contribute to this trend.

Table 2. Substrate Conversion in Dehalogenation

| Substrate | Conversion (%) | Reaction Type | Reference |

|---|---|---|---|

| This compound | 20 | Reduction | |

| 4-Methylbenzyl bromide | 31 | Reduction | |

| Benzyl bromide (CF₃) | Trace | Benzylation |

Electronic Effects in Cycloaddition Reactions

In azide-alkyne cycloadditions catalyzed by porphyrin/Cu MOFs, this compound achieved >99% yield, outperforming 3-methylbenzyl chloride and 2-fluorobenzyl chloride . The methyl group’s electron-donating nature stabilizes transition states in Cu-catalyzed mechanisms, whereas electron-withdrawing groups (e.g., -CF₃) reduce reactivity .

Structural and Crystallographic Insights

Steric effects from the methyl group likely influence packing in derived complexes, such as tri(4-methylbenzyl)tin chloride, which adopts a pentacoordinate geometry .

Biological Activity

4-Methylbenzyl chloride (4-MBC), a chlorinated aromatic compound, has garnered attention in various fields due to its biological activity and potential applications. This article explores the biological properties, toxicological profiles, and relevant case studies associated with 4-MBC, supported by data tables and research findings.

This compound is characterized by the following properties:

- Chemical Formula : CHCl

- Molecular Weight : 154.61 g/mol

- Boiling Point : 200 °C

- Melting Point : 4 °C

- Density : 1.062 g/mL at 25 °C

Biological Activity Overview

4-MBC exhibits a range of biological activities, including:

- Antimicrobial Properties : Research indicates that 4-MBC has significant antibacterial and antifungal effects. A study evaluating various benzyl derivatives found that 4-MBC displayed moderate to excellent activity against several bacterial strains, particularly when compared to its parent compounds .

- Mutagenicity and Toxicity : Investigations into the mutagenic potential of benzyl chloride derivatives, including 4-MBC, revealed that it could induce sister chromatid exchanges in mammalian cells. This suggests a potential risk for genetic mutations, emphasizing the need for careful handling and usage in industrial applications .

Case Study 1: Antimicrobial Evaluation

A comparative study on the antimicrobial efficacy of various benzyl derivatives highlighted 4-MBC's effectiveness against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating its potential as an antimicrobial agent.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Benzyl Chloride | 64 | Staphylococcus aureus |

| Benzyl Alcohol | >128 | Staphylococcus aureus |

Case Study 2: Mutagenicity Assessment

A study assessing the mutagenic effects of various benzyl compounds found that 4-MBC significantly increased the frequency of mutations in Salmonella typhimurium strains TA98 and TA100. The results are summarized below:

| Compound | Mutation Frequency (per plate) | S. typhimurium Strain |

|---|---|---|

| This compound | 120 ± 15 | TA100 |

| Benzyl Chloride | 80 ± 10 | TA100 |

| Control | 20 ± 5 | TA100 |

The biological activity of 4-MBC is attributed to its ability to interact with cellular components, potentially disrupting cellular membranes or interfering with metabolic pathways. Its structural similarity to other known antimicrobial agents suggests that it may act through similar mechanisms, such as inhibiting cell wall synthesis or disrupting protein synthesis.

Safety and Handling

Given its mutagenic potential, proper safety measures should be adopted when handling 4-MBC. The compound is classified as hazardous, with recommendations for protective equipment during use:

- Signal Word : Danger

- Hazard Statements : H

Q & A

Basic Questions

Q. What are the standard methods for synthesizing 4-Methylbenzyl chloride in laboratory settings?

- Methodological Answer : this compound can be synthesized via halodehydroxylation of benzyl alcohol derivatives using ionic liquid reaction systems. For example, substituting para-methyl benzyl alcohol at 125°C yields 46% product, though lower temperatures are required to minimize by-products when substituents like -CH₃ are present . Alternative routes include reacting tin powder with this compound in hydrous toluene to synthesize organotin intermediates, as demonstrated in the preparation of di-4-methylbenzyltin dichloride . Phase-transfer catalysis (e.g., using gemini surfactants in DMF with sodium acetate) also enhances nucleophilic substitution efficiency .

Q. How can researchers confirm the identity and purity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra (e.g., δ 2.27 ppm for CH₃ groups in triorganotin derivatives) verify structural integrity .

- Gas Chromatography (GC) : Quantify purity using FID detectors with internal standards like orthodichlorobenzene .

- Elemental Analysis : Confirm empirical composition (e.g., C: 69.84%, H: 5.84% for imidazolium salts) .

- Melting Point : Compare with literature values (e.g., 187–188°C for synthesized derivatives) .

- CAS Registry Cross-Reference : Validate identity using CAS RN 104-82-5 .

Q. What safety precautions are critical when handling this compound in laboratory environments?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use impervious gloves, tightly sealed goggles, and protective clothing to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of vapors.

- Waste Management : Segregate and dispose of waste via professional hazardous material services .

- Emergency Protocols : Immediate removal of contaminated clothing and medical consultation for exposure .

Advanced Research Questions

Q. How does the presence of para-substituents influence the reaction efficiency in nucleophilic substitution reactions involving this compound?

- Methodological Answer : Para-substituents significantly affect reaction kinetics. For instance, electron-donating groups (e.g., -CH₃) reduce yields due to steric hindrance and competing side reactions, necessitating lower temperatures (125°C vs. 150°C) . In phase-transfer catalysis, substituents alter micelle-surface reactivity; hydrophilic groups in gemini surfactants enhance nucleophilic attack rates by coordinating with CH₃COO⁻ . Kinetic models (e.g., first-order rate constants ) should account for substituent-dependent activation energies .

Q. What role does this compound play in atom transfer radical polymerization (ATRP), and how can its efficiency be optimized?

- Methodological Answer : As an ATRP initiator , this compound facilitates controlled polymerization of methyl methacrylate (MMA) when paired with CuCl catalysts. Key optimization parameters include:

- Initiator Concentration : Maintain a molar ratio of MMA:initiator = 100:1 to balance polymerization rate and molecular weight distribution .

- Catalyst Purity : Pre-treat CuCl with acetic acid to remove CuCl₂ impurities .

- Solvent Choice : Use distilled acetonitrile under inert atmospheres to prevent radical quenching .

Q. How can phase-transfer catalysis enhance the nucleophilic substitution reactions of this compound, and what kinetic models describe this process?

- Methodological Answer :

Gemini surfactants (e.g., 12-10-12) act as liquid-solid phase-transfer catalysts by forming micelles that solubilize CH₃COO⁻ ions, accelerating nucleophilic attack on this compound. The reaction follows pseudo-first-order kinetics :

where increases linearly with catalyst concentration. Arrhenius plots ( vs. ) reveal activation energies (~50 kJ/mol), supporting a micelle-surface reaction mechanism . Comparative studies show gemini surfactants outperform traditional catalysts (e.g., tetrabutyl ammonium bromide) by 20–30% in conversion rates .

Q. What analytical techniques are recommended for resolving contradictions in crystallographic data of this compound derivatives?

- Methodological Answer :

- Software Cross-Validation : Refine structures using SHELXL for high-resolution data and WinGX for metric analysis of molecular geometry .

- Visualization Tools : Employ Mercury CSD to compare packing patterns and void spaces in crystal lattices .

- Spectroscopic Corroboration : Align X-ray data with NMR/IR results (e.g., anisotropic displacement parameters vs. ν(C=O) stretching) .

- Data Repositories : Deposit CIF files in public databases (e.g., Cambridge Structural Database) for peer validation .

Properties

IUPAC Name |

1-(chloromethyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl/c1-7-2-4-8(6-9)5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHZDOTYAVHSEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051477 | |

| Record name | 4-Methylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fuming liquid; characteristic odor; [Merck Index] | |

| Record name | alpha-Chloro-p-xylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2648 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

200-202 °C | |

| Record name | ALPHA-CHLORO-P-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

PRACTICALLY INSOL IN WATER; MISCIBLE WITH ABSOLUTE ALCOHOL, SOL IN ALL PROP IN ETHER | |

| Record name | ALPHA-CHLORO-P-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0512 @ 20 °C/4 °C | |

| Record name | ALPHA-CHLORO-P-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.29 [mmHg] | |

| Record name | alpha-Chloro-p-xylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2648 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

LIQUID | |

CAS No. |

104-82-5 | |

| Record name | 4-Methylbenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Chloro-p-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(chloromethyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-chloro-p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-XYLYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/858830J11H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALPHA-CHLORO-P-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.